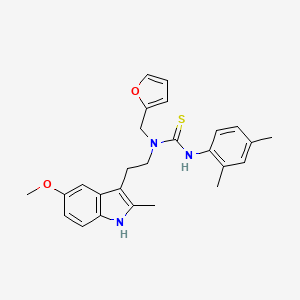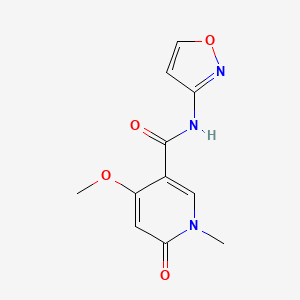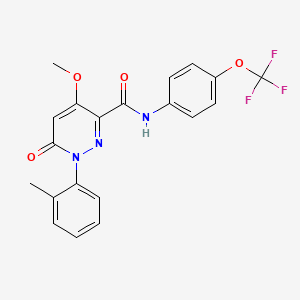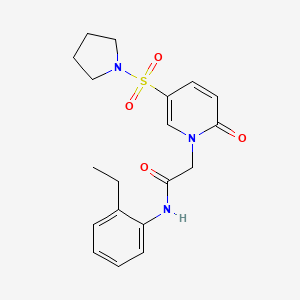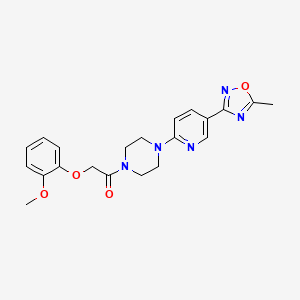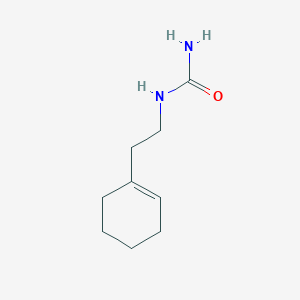
Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also found in several natural products such as quinine and camptothecin .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline core, followed by various substitutions to add the chloro, difluorobenzylamino, and carboxylate groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, with various substituents at the 8, 4, and 3 positions. The presence of these different groups would likely confer unique chemical properties to the compound .Chemical Reactions Analysis
As an organic compound containing a quinoline ring, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic and nucleophilic substitutions, as well as reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the quinoline ring and the various substituent groups. Factors such as polarity, solubility, melting point, and boiling point would all be affected .Applications De Recherche Scientifique
Synthesis and Biological Activity
Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound that has been explored for its potential in various scientific research contexts, particularly focusing on its synthesis and biological activities. Below are subheadings detailing these areas:
Synthesis and Cytotoxic Activity
A related study focused on the synthesis of quinoline derivatives, revealing that modifications in the quinoline structure can influence cytotoxic activity against cancer cells. The study highlighted the significance of carboxamide linkage positions on the quinoline ring and their impact on biological activity, pointing towards potential avenues for drug development targeting specific cancer types (Bu et al., 2001).
Aromatic Nucleophilic Substitution
Research into the synthetic pathways of quinoline derivatives, through processes like aromatic nucleophilic substitution, has been crucial in developing compounds with specific characteristics. These synthetic strategies are foundational in medicinal chemistry, enabling the creation of molecules with potential therapeutic benefits (Ma et al., 2003).
Antibacterial Properties
Studies have also been conducted on quinoline derivatives for their antibacterial properties, indicating a broad spectrum of activity against both gram-positive and gram-negative bacteria. This research opens up possibilities for new antibacterial agents, especially in combating resistant strains (Miyamoto et al., 1990).
Catalytic Activity in Synthesis
The compound's framework has been utilized in catalytic processes to synthesize nitrogen-containing heterocycles, demonstrating the versatility of quinoline derivatives in chemical synthesis. This area of research highlights the role of such compounds in facilitating complex chemical reactions, potentially leading to new materials and pharmaceuticals (Zeng et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
1251610-24-8 |
|---|---|
Nom du produit |
Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |
Formule moléculaire |
C18H13ClF2N2O3 |
Poids moléculaire |
378.76 |
Nom IUPAC |
methyl 8-chloro-4-[(3,5-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H13ClF2N2O3/c1-26-18(25)14-16(22-8-9-5-10(20)7-11(21)6-9)12-3-2-4-13(19)15(12)23-17(14)24/h2-7H,8H2,1H3,(H2,22,23,24) |
Clé InChI |
QRPDSCZHGXKSMF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC(=CC(=C3)F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2970033.png)
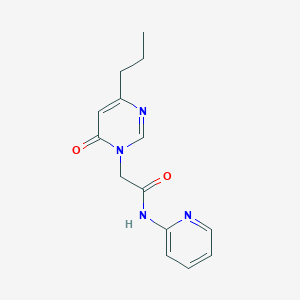
![8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2970036.png)
![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide](/img/structure/B2970037.png)

![3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2970040.png)
![2-(5-Fluoropyrimidin-4-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2970041.png)
